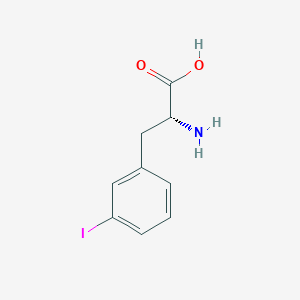

3-Iodo-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718530 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241677-87-1 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 3-Iodo-D-phenylalanine in Modern Drug Development

An In-depth Technical Guide to the Synthesis and Purification of 3-Iodo-D-phenylalanine

In the landscape of peptide therapeutics and molecular probes, the incorporation of non-canonical amino acids is a cornerstone of innovation. This compound, a synthetic derivative of the essential amino acid phenylalanine, is a molecule of considerable interest. The introduction of an iodine atom at the meta-position of the phenyl ring provides a unique handle for further chemical modification and serves as a heavy atom for crystallographic studies.[1] Furthermore, the D-configuration of the chiral center offers a critical advantage: enhanced stability of peptides against enzymatic degradation in biological systems, a common hurdle in drug design.[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary strategies for synthesizing and purifying enantiomerically pure this compound. We will explore both asymmetric synthesis and racemic resolution pathways, detail the underlying chemical logic, and provide robust protocols for purification and characterization, ensuring the production of a high-purity, well-characterized final product.

Section 1: Strategic Approaches to Synthesis

The synthesis of an enantiomerically pure non-canonical amino acid like this compound can be approached in two principal ways: direct asymmetric synthesis to selectively produce the desired D-enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. The choice of strategy often depends on available starting materials, scalability, and the desired level of enantiomeric purity.

Caption: Overall workflow for the synthesis of this compound.

Strategy A: Enantioselective Synthesis

Asymmetric synthesis is often the more elegant and efficient approach, as it avoids the loss of 50% of the material inherent in resolving a racemate. A highly effective method involves the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst.[4]

Causality of Method Selection: The use of Cinchona alkaloid-derived phase-transfer catalysts is a well-established and powerful strategy for the asymmetric synthesis of alpha-amino acids.[4] These catalysts create a chiral ion pair with the enolate, effectively shielding one face of the nucleophile and directing the incoming electrophile (3-iodobenzyl bromide) to the opposite face, thereby inducing high enantioselectivity for the D-amino acid precursor.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

-

Preparation of the Glycine Schiff Base: React glycine tert-butyl ester with benzophenone imine to form the N-(diphenylmethylene)glycine tert-butyl ester. This protects the amine and activates the alpha-protons for deprotonation.

-

Phase-Transfer Reaction:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the glycine Schiff base and the chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for D-enantiomer synthesis) in a suitable solvent like dichloromethane or toluene.

-

Add solid, finely ground potassium hydroxide (50% w/w) as the base.

-

Cool the mixture to a low temperature (e.g., -20°C to 0°C) to enhance enantioselectivity.

-

Slowly add 3-iodobenzyl bromide (the electrophile) to the vigorously stirred mixture.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Deprotection:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the Schiff base and the tert-butyl ester using aqueous acid (e.g., 1M HCl). This acidic workup removes both protecting groups to yield the crude this compound.

-

Sources

- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid

This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] As a halogenated derivative of phenylalanine, its unique structural features necessitate a multi-faceted analytical approach to confirm its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the validation of this and similar novel amino acid analogues.

Introduction: The Significance of (R)-2-Amino-3-(3-iodophenyl)propionic acid

(R)-2-Amino-3-(3-iodophenyl)propionic acid belongs to a class of unusual amino acids that serve as valuable building blocks in the synthesis of peptidomimetics and other bioactive molecules.[1] The presence of an iodine atom on the phenyl ring at the meta position offers a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. The specific stereochemistry, the (R)-configuration at the alpha-carbon, is critical for its biological activity and interaction with chiral targets such as enzymes and receptors. Therefore, rigorous characterization is paramount to ensure the quality and reliability of research and development outcomes.

Foundational Physicochemical Properties

A preliminary yet crucial step in the characterization of any novel compound is the determination of its basic physical properties. These values provide an initial assessment of purity and can be used as a reference for batch-to-batch consistency.

| Property | Expected Value/Appearance | Significance |

| Molecular Formula | C9H10INO2 | Defines the elemental composition. |

| Molecular Weight | 291.09 g/mol [2][3] | Essential for mass spectrometry and stoichiometric calculations. |

| Appearance | White to off-white solid | A visual inspection for homogeneity and absence of colored impurities. |

| Melting Point | To be determined experimentally | A sharp melting point range is indicative of high purity. |

| Solubility | Soluble in DMSO, potentially in aqueous acidic or basic solutions | Knowledge of solubility is critical for preparing samples for various analytical techniques. |

| Optical Rotation | To be determined experimentally | Confirms the presence of a single enantiomer and its specific rotation. |

Experimental Protocol: Determination of Melting Point

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Rationale: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to broaden and depress the melting point.

Experimental Protocol: Determination of Optical Rotation

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., 0.1 M HCl).

-

The solution is placed in a polarimeter cell of a known path length.

-

The optical rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Rationale: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Structural Elucidation: A Spectroscopic Approach

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound, providing detailed information about its chemical bonds and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural determination of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.1-1.2 | Triplet | 3H | -CH₃ (of residual solvent if present) |

| ~2.9-3.2 | Multiplet | 2H | β-CH₂ |

| ~3.8-4.0 | Multiplet | 1H | α-CH |

| ~7.1-7.8 | Multiplet | 4H | Aromatic protons |

| ~8.0-8.5 | Broad singlet | 3H | -NH₃⁺ |

| ~13.0 | Broad singlet | 1H | -COOH |

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of amino acids due to its ability to dissolve these polar compounds and the presence of exchangeable protons from the amino and carboxylic acid groups.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~35-40 | β-CH₂ |

| ~55-60 | α-CH |

| ~125-140 | Aromatic carbons |

| ~170-175 | -COOH |

Experimental Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Rationale: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in an NMR spectrum provide a detailed map of the molecule's proton and carbon framework.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+H)⁺: m/z ≈ 292.0

-

Key Fragmentation Peaks: Loss of the carboxylic acid group (-COOH), and cleavage of the Cα-Cβ bond.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

Rationale: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H (of COOH) and N-H (of NH₃⁺) | Stretching[7] |

| ~3000 | C-H (aromatic and aliphatic) | Stretching |

| ~1700 | C=O (of COOH) | Stretching[7] |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| ~1500 | N-H | Bending |

| ~800-600 | C-I | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FT-IR spectrometer.

-

Acquire the infrared spectrum.

Rationale: The presence of characteristic absorption bands for the carboxylic acid, amino, and aromatic functionalities, along with the carbon-iodine bond, provides strong evidence for the proposed structure.[7]

Purity and Enantiomeric Integrity: A Chromatographic Approach

Chromatographic techniques are essential for assessing the purity of the compound and, critically, for confirming its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of a sample.

Experimental Protocol: RP-HPLC

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV-Vis detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Rationale: RP-HPLC separates compounds based on their hydrophobicity.[8] A pure sample should ideally show a single major peak.

Chiral HPLC for Enantiomeric Purity

The confirmation of the (R)-enantiomer and the determination of its enantiomeric excess (e.e.) is a critical step. This is achieved using a chiral stationary phase (CSP) in HPLC.[9]

Experimental Protocol: Chiral HPLC

-

Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSPs).[9]

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, ethanol, acetonitrile) with or without acidic or basic additives, optimized for the specific CSP.

-

Detection: UV-Vis detector.

-

Analysis: The sample is run alongside a racemic standard (a 50:50 mixture of the (R)- and (S)-enantiomers) to identify the retention times of each enantiomer. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Rationale: CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.[10] This allows for the quantification of the desired (R)-enantiomer and any potential contamination with its (S)-counterpart.

Workflow and Data Integration

The characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid is a multi-step process that involves the integration of data from various analytical techniques. The following diagram illustrates the logical workflow.

Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of (R)-2-Amino-3-(3-iodophenyl)propionic acid.

This integrated approach ensures that the synthesized compound is not only of the correct chemical structure but also possesses the desired purity and stereochemistry, making it suitable for its intended applications in research and development.

References

-

PubChem. (n.d.). 2-Amino-3-(4-iodophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-(2-iodophenyl)propanoic acid. Retrieved from [Link]

-

Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(5), 1641-1648. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Unusual amino acids in medicinal chemistry. Chemical Society Reviews, 38(3), 606-631. Retrieved from [Link]

-

Cooper, C., Packer, N. H., & Williams, K. (Eds.). (2001). Amino acid protocols. Humana Press. Retrieved from [Link]

-

Lakner, F. J., et al. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 231. Retrieved from [Link]

-

ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-amino-3-hydroxypropanoic acid derivative.

-

MDPI. (2023). Characterization of the Maize GASA Gene Family and Their Responses to Low-Phosphorus Stress. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Retrieved from [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved from [Link]

-

YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-3-(4-iodophenyl)propionic acid | C9H10INO2 | CID 5152312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-(2-iodophenyl)propanoic acid | C9H10INO2 | CID 3948024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Rationale for Utilizing 3-Iodo-D-phenylalanine in Advanced Peptide Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development, enabling the systematic enhancement of therapeutic properties. Among these, 3-Iodo-D-phenylalanine has emerged as a uniquely powerful building block. Its utility extends far beyond that of a simple structural element; it acts as a versatile chemical scaffold for post-synthetic modifications, a tool for conformational control, and a precursor for radiolabeling. This guide elucidates the core rationale for its use, detailing its impact on peptide structure and function, and provides validated, step-by-step protocols for its integration and subsequent chemical diversification.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides offer a compelling therapeutic modality due to their high target specificity and biological origin, which often translates to a favorable safety profile. However, native peptides are frequently hampered by significant liabilities, including rapid proteolytic degradation and a lack of conformational rigidity, which can lead to poor receptor affinity and bioavailability. The introduction of UAAs is a proven strategy to mitigate these issues. This compound, in particular, provides a multi-faceted solution, addressing stability, conformation, and functionality simultaneously.

The Trifecta of Advantage: Why this compound?

The selection of this compound is a strategic decision based on three key physicochemical properties that can be exploited for sophisticated peptide engineering.

Enhanced Proteolytic Stability and Conformational Constraint

The incorporation of a D-amino acid is a classic and highly effective strategy for increasing resistance to enzymatic degradation. Most endogenous proteases are stereospecific for L-amino acids, rendering peptide bonds adjacent to a D-residue significantly less susceptible to cleavage.

Furthermore, the iodine atom at the meta-position of the phenyl ring introduces significant steric bulk. This restricts the rotational freedom (chi angles) of the side chain, which in turn helps to lock the local peptide backbone into a more defined conformation. This pre-organization of the peptide into a bioactive conformation can dramatically enhance binding affinity to its molecular target by minimizing the entropic penalty upon binding.

A Versatile Chemical Handle for Post-Translational Engineering

The true power of this compound lies in the reactivity of the aryl-iodide bond. This functional group serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions. These reactions are typically high-yielding, proceed under mild conditions compatible with sensitive peptide structures, and are orthogonal to the chemistry of the 20 proteinogenic amino acids. This allows for precise, late-stage diversification of a parent peptide to build structure-activity relationships (SAR) or to conjugate payloads.

Key reactions include:

-

Sonogashira Coupling: Enables the formation of a carbon-carbon bond with a terminal alkyne. This is widely used to append imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.

-

Suzuki Coupling: Facilitates the introduction of novel aryl or heteroaryl groups through coupling with a boronic acid, allowing for extensive modification of the peptide's steric and electronic properties.

-

Heck Coupling: Forms a bond with an alkene, providing another avenue for chemical elaboration.

This post-synthetic flexibility is invaluable for lead optimization, allowing for the rapid generation of a library of analogues from a single peptide precursor.

A Gateway to Radiopharmaceuticals

The presence of an iodine atom makes this compound an ideal precursor for radioiodination, a fundamental technique in nuclear medicine. Stable ¹²⁷I can be readily exchanged for radioactive isotopes such as ¹²³I (for SPECT imaging), ¹²⁴I (for PET imaging), or ¹³¹I (for targeted radiotherapy). This direct labeling approach simplifies the synthesis of peptide-based radiopharmaceuticals for both diagnostic and therapeutic applications.

Experimental Design and Protocols

The successful implementation of this compound requires robust synthetic and analytical methodologies. The following section provides field-validated protocols for its incorporation and modification.

Workflow for Synthesis and Modification

The overall process involves the initial synthesis of the iodine-containing peptide, followed by post-synthetic modification and rigorous purification and analysis.

Caption: The catalytic cycle of palladium/copper-mediated Sonogashira coupling.

Quantitative Impact Assessment

The benefits of incorporating this compound can be quantified through various assays. The following table provides an illustrative example of the typical improvements observed.

Table 1: Illustrative Impact of [D-Phe(3-I)] Substitution on Peptide Properties

| Property | Native Peptide (Example) | Modified Peptide with [D-Phe(3-I)] | Rationale for Improvement |

| Receptor Binding Affinity (Kᵢ) | 250 nM | 45 nM | Conformational pre-organization reduces entropic penalty of binding. |

| Serum Half-Life (t₁/₂) | 8 min | 75 min | D-amino acid provides resistance to proteolysis. |

| Post-Modification Yield | N/A | >70% (Sonogashira) | The aryl-iodide is a highly efficient handle for cross-coupling reactions. |

Note: Data is representative and will vary based on the specific peptide sequence and modification.

Conclusion and Future Outlook

This compound is a high-impact unnatural amino acid that provides a robust platform for enhancing the therapeutic potential of peptides. Its ability to confer proteolytic stability, enforce bioactive conformations, and serve as a versatile anchor for post-synthetic modification makes it an indispensable tool for modern drug discovery. The well-defined and reliable chemical protocols associated with its use allow for the systematic and efficient optimization of peptide leads. As the field moves towards more complex and multifunctional peptide conjugates, the strategic application of this compound will undoubtedly continue to accelerate the development of next-generation peptide therapeutics.

References

-

Palladium-Catalyzed Cross-Coupling Reactions in Modern Peptide Chemistry. Angewandte Chemie International Edition. [Link]

-

Fmoc Solid Phase Peptide Synthesis: The State of the Art. Journal of Peptide Science. [Link]

-

The Use of Unnatural Amino Acids to Engineer and Probe Protein Structure and Function. Current Opinion in Structural Biology. [Link]

-

Peptide-Based Radiopharmaceuticals: A Comprehensive Review. Molecules. [Link]

A Technical Guide to the Chiral Pair: 3-Iodo-D-phenylalanine vs. 3-Iodo-L-phenylalanine

Introduction: Chirality as a Cornerstone of Biological Specificity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. The concept of chirality, or "handedness," describes molecules that are non-superimposable mirror images of each other, known as enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different interactions within the chiral environments of biological systems, such as enzyme active sites and receptor binding pockets.

This guide focuses on the enantiomeric pair of 3-Iodophenylalanine: the D- (dextrorotatory) and L- (levorotatory) forms. While structurally identical save for their stereochemistry at the alpha-carbon, their fates and utilities in biological research and drug development are strikingly divergent. Understanding these differences is paramount for researchers aiming to leverage these powerful molecular tools for applications ranging from cancer imaging and therapy to advanced protein engineering.

Diagram: Stereochemical Distinction

The fundamental difference between 3-Iodo-L-phenylalanine and 3-Iodo-D-phenylalanine lies in the spatial orientation of the amino and carboxyl groups around the chiral α-carbon.

Caption: Fischer projections showing the mirror-image relationship of the enantiomers.

Physicochemical Properties: A Tale of Two Isomers

As enantiomers, the D- and L- forms of 3-Iodophenylalanine share most physical properties. However, their interaction with plane-polarized light—their optical activity—is equal in magnitude but opposite in direction, a direct consequence of their chirality.

| Property | 3-Iodo-L-phenylalanine | This compound | Reference |

| Synonyms | (S)-2-Amino-3-(3-iodophenyl)propanoic acid, m-Iodo-L-phenylalanine | (R)-2-Amino-3-(3-iodophenyl)propanoic acid, m-Iodo-D-phenylalanine | [1][2] |

| CAS Number | 20846-39-3 | 75424-21-0 | [1][2] |

| Molecular Formula | C₉H₁₀INO₂ | C₉H₁₀INO₂ | [1][2] |

| Molecular Weight | 291.09 g/mol | 291.09 g/mol | [1][3] |

| Appearance | Off-white powder | White to off-white powder | [2] |

| Melting Point | > 200 °C (decomposes) | Not specified, but expected to be identical to L-isomer | [2] |

| Optical Rotation | [α]D²⁵ = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | [α]D²⁰ = -11.5° (c=1 in 1M HCl) (Typical value) | [2] |

Biological and Pharmacological Divergence

The critical differences between these enantiomers emerge upon interaction with biological systems. The cellular machinery, particularly enzymes and transporters, has evolved to be highly stereospecific, primarily recognizing and utilizing L-amino acids for protein synthesis.

Cellular Uptake: The L-Type Amino Acid Transporter 1 (LAT1)

Both 3-Iodo-L-phenylalanine and this compound are recognized and transported into cells by the L-Type Amino Acid Transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids and is frequently overexpressed in cancer cells to meet their high metabolic demand.[6][7] While historically considered stereoselective for L-amino acids, evidence now shows that LAT1 can also transport certain D-enantiomers, although affinities and transport kinetics may differ.[8][9] The introduction of an iodine atom at the meta-position (position 3) of the benzene ring has been shown to increase the affinity for both LAT1 and the related transporter LAT2, compared to native phenylalanine.[5] This shared transport mechanism is key to the utility of both isomers in cancer imaging, as it allows them to accumulate in LAT1-overexpressing tumors.[4][7]

Metabolic Fate: The Great Divide

Once inside the cell, the paths of the two isomers diverge dramatically.

-

3-Iodo-L-phenylalanine: As an analogue of a natural amino acid, the L-isomer is recognized by the protein synthesis machinery. It can be charged onto a transfer RNA (tRNA) and incorporated into nascent polypeptide chains in place of natural amino acids.[10] This property makes it an invaluable tool for protein engineering and structural biology.[10]

-

This compound: The D-isomer is not a substrate for protein synthesis.[9] This metabolic inertia is a significant advantage in certain applications. Because it is not incorporated into proteins, it does not get sequestered in the general protein pool of healthy tissues, leading to lower background signal and potentially a higher tumor-to-background ratio in imaging studies.[9] Furthermore, studies on the related 2-iodo-phenylalanine isomers have shown that the D-isomer exhibits faster blood clearance, which can reduce radiation dose to non-target organs.[4][11]

Caption: Differential cellular fates of 3-Iodophenylalanine enantiomers after LAT1 transport.

Applications in Research and Drug Development

The distinct biological behaviors of 3-Iodo-D- and L-phenylalanine define their specific applications.

-

Oncologic Imaging (Both Isomers): When labeled with a radionuclide (e.g., ¹²³I, ¹²⁴I, ¹³¹I, or ¹⁸F via a prosthetic group), both isomers serve as tracers for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[4][12] They accumulate in tumors that overexpress LAT1.

-

Protein Engineering & Structural Biology (L-isomer only): 3-Iodo-L-phenylalanine is a non-canonical amino acid that can be genetically encoded into proteins in engineered expression systems.[10]

-

Heavy-Atom Derivative: The iodine atom is useful for solving protein crystal structures via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

-

Chemical Handle: The iodo-aryl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for site-specific protein modification.

-

-

Therapeutics (L-isomer primarily): The L-isomer has been investigated for its potential as a therapeutic agent. Studies have shown it can exert a cytostatic (growth-inhibiting) effect on malignant cells and act as a radiosensitizer, enhancing the efficacy of radiation therapy.[2]

Experimental Protocol: Comparative Cellular Uptake Assay

This protocol outlines a self-validating method to quantify and compare the uptake of radiolabeled 3-Iodo-L-phenylalanine and this compound in a LAT1-expressing cancer cell line (e.g., MCF-7, A549).

Objective: To determine if there is a stereospecific difference in the transport rate of 3-Iodophenylalanine via the LAT1 transporter.

Materials:

-

LAT1-expressing cancer cell line

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Radiolabeled tracers: [¹²⁵I]-3-Iodo-L-phenylalanine and [¹²⁵I]-3-Iodo-D-phenylalanine

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4

-

Wash Buffer: Ice-cold HBSS, pH 7.4

-

Lysis Buffer: 0.1 M NaOH with 1% SDS

-

Non-labeled L-Leucine (as a competitive LAT1 inhibitor)

-

Scintillation fluid and gamma counter

-

24-well cell culture plates

Methodology:

-

Cell Seeding: Plate cells in 24-well plates at a density that will result in ~90% confluency on the day of the experiment. Culture overnight.

-

Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability.

-

-

Preparation: On the day of the experiment, prepare the tracer working solution by diluting the radiolabeled compounds in Uptake Buffer to a final concentration of ~1 µCi/mL. Prepare a competitive inhibition solution containing the tracer and a high concentration (e.g., 10 mM) of L-Leucine.

-

Rationale: L-Leucine is a high-affinity natural substrate for LAT1. Its inclusion in excess will saturate the transporter, allowing for the measurement of non-specific binding and passive diffusion.

-

-

Uptake Initiation:

-

Aspirate the culture medium from the wells.

-

Wash cells once with 1 mL of pre-warmed (37°C) Uptake Buffer.

-

Add 250 µL of the appropriate tracer solution (L-isomer, D-isomer, or L-isomer + Leucine, D-isomer + Leucine) to initiate uptake. Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Rationale: A time-course experiment is crucial to determine if uptake is linear and to calculate the initial transport velocity (Vmax). Performing the assay at 37°C ensures measurement of active, energy-dependent transport.

-

-

Uptake Termination:

-

To stop the uptake at each time point, rapidly aspirate the tracer solution.

-

Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

-

Rationale: Rapid washing with ice-cold buffer halts the transport process and removes unbound extracellular tracer.

-

-

Cell Lysis and Counting:

-

Add 500 µL of Lysis Buffer to each well and incubate for 20 minutes to ensure complete lysis.

-

Transfer the lysate to a scintillation vial.

-

Measure the radioactivity in a gamma counter.

-

Rationale: Lysis ensures all intracellular tracer is collected for accurate quantification.

-

-

Data Analysis:

-

Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the radioactivity counts (Counts Per Minute, CPM) to the amount of protein (e.g., CPM/mg protein).

-

Calculate specific uptake: Specific Uptake = Total Uptake (tracer alone) - Non-specific Uptake (tracer + L-Leucine).

-

Plot the specific uptake (CPM/mg protein) against time for both the D- and L-isomers to compare their transport kinetics.

-

Synthesis and Chiral Resolution

The enantiomerically pure forms of 3-Iodophenylalanine are typically produced via asymmetric synthesis.[13][14] This often involves the alkylation of a chiral glycine equivalent using 3-iodobenzyl bromide in the presence of a chiral phase-transfer catalyst.[15] Subsequent deprotection steps yield the desired enantiomer. The specific enantiomer (D or L) obtained depends on the chirality of the catalyst or auxiliary used in the synthesis.[13][16][17]

Conclusion

While this compound and 3-Iodo-L-phenylalanine are simple mirror images, this subtle stereochemical difference creates a profound functional divergence in biological systems. The L-isomer acts as a metabolic participant, enabling its use in protein engineering and as a potential therapeutic. The D-isomer, by contrast, acts as a metabolic observer; it enters the cell via the same LAT1 transporter but resists incorporation into the proteome. This resistance makes it a potentially superior imaging agent with a cleaner signal and favorable pharmacokinetic profile. For the researcher and drug developer, a clear understanding of these core differences is essential for the intelligent design of experiments and the development of novel diagnostic and therapeutic strategies.

References

-

PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodo-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PubMed Central. Retrieved January 23, 2026, from [Link]

- Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733–4748.

-

ACS Publications. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved January 23, 2026, from [Link]

- Napolitano, J. G., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Molecular Pharmaceutics, 15(6), 2065–2077.

-

PubMed. (n.d.). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. PubMed Central. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-α-methyl-tyrosine for SPECT imaging of gliomas. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Molecular characteristics supporting l-Type amino acid transporter 1 (LAT1)-mediated translocation. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Retrieved January 23, 2026, from [Link]

-

YouTube. (2022, June 30). LAT1 as a potential molecular target for glioblastoma. VJHemOnc. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

- 1. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Iodo-D-phenylalanine | C9H10INO2 | CID 2733279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characteristics supporting l-Type amino acid transporter 1 (LAT1)-mediated translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. / Tetrahedron, 1992 [sci-hub.box]

- 14. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Steric and Electronic Effects of meta-Iodine Substitution

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Halogens in Molecular Design

In the intricate dance of molecular recognition and chemical reactivity, the substitution of a hydrogen atom on an aromatic ring with a halogen can dramatically alter the behavior of a molecule. Among the halogens, iodine stands out for its unique combination of size, polarizability, and electronic properties. While often considered for its utility in cross-coupling reactions or as a heavy atom for crystallographic phasing, the nuanced steric and electronic effects of iodine, particularly from the meta position, offer a powerful tool for fine-tuning molecular properties. This guide provides an in-depth exploration of these effects, offering both foundational knowledge and practical protocols for the modern researcher.

Part 1: Foundational Principles: A Refresher on Steric and Electronic Effects

Before delving into the specifics of meta-iodine substitution, it is crucial to revisit the fundamental principles that govern the influence of substituents on molecular behavior.

The Inductive Effect: Through-Bond Polarization

The inductive effect is a consequence of the differing electronegativities of atoms, leading to a polarization of sigma bonds. This effect propagates through the molecular framework, diminishing with distance from the substituent. For the halogens, their electronegativity decreases down the group (F > Cl > Br > I). Consequently, all halogens are inductively electron-withdrawing.

The Resonance Effect: Delocalization Through π-Systems

The resonance effect involves the delocalization of lone pair or π-electrons into an adjacent π-system, such as an aromatic ring. For the halogens, this involves the donation of a lone pair from the halogen's p-orbital into the benzene ring. This electron donation is most pronounced at the ortho and para positions. At the meta position, the resonance effect is generally considered to be negligible.

Steric Effects: The Physical Presence of a Substituent

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when atoms are brought too close together. These effects are critical in determining reaction rates, conformational preferences, and ligand-receptor binding. The size of the halogen atoms increases significantly down the group, with iodine being the largest.

Part 2: The Unique Character of meta-Iodine

The meta position on a benzene ring is unique in that it is not directly conjugated with substituents at the 1-position. This makes it an ideal location to study the interplay of inductive and steric effects with minimal interference from resonance.

A Comparative Look at the Halogens

To fully appreciate the distinct nature of iodine, it is instructive to compare its key physical and electronic parameters with those of the other common halogens.

| Parameter | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Covalent Radius (Å) | 0.71 | 0.99 | 1.14 | 1.33 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| Hammett Constant (σm) | +0.34 | +0.37 | +0.39 | +0.35 |

| Taft Steric Parameter (Es) | -0.46 | -0.97 | -1.16 | -1.40 |

| Charton Steric Parameter (ν) | 0.27 | 0.55 | 0.65 | 0.78 |

Data compiled from various sources.

This table highlights the unique position of iodine: it is the largest and least electronegative of the common halogens, yet its meta-directing electronic effect (σm) is comparable to that of fluorine and chlorine.

The Subtle Electronic Influence from the meta Position

From the meta position, the electron-withdrawing nature of iodine is primarily due to its inductive effect. While less electronegative than the other halogens, its large size and polarizable electron cloud contribute to a significant through-bond polarization. The Hammett σm value of +0.35 indicates a moderate electron-withdrawing effect, capable of influencing the acidity/basicity of nearby functional groups and the electron density of the aromatic ring.

The interplay between inductive and resonance effects can be visualized as follows:

Caption: Electronic effects of a meta-substituent.

The Commanding Steric Presence

With a van der Waals radius of 1.98 Å, iodine is the largest of the stable halogens. This significant steric bulk can have profound consequences on molecular conformation and interactions. In drug design, a meta-iodo group can act as a "steric bump" to probe the limits of a binding pocket or to enforce a specific dihedral angle between the aromatic ring and an adjacent part of the molecule.

Part 3: Ramifications in Chemical Reactivity and Drug Design

The unique steric and electronic profile of meta-iodine translates into tangible effects on chemical reactions and biological activity.

Modulating Aromatic Reactivity: The Case of SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the rate is highly dependent on the electronic nature of the aromatic ring.[1] An electron-withdrawing group, such as a meta-iodine, can stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[1] However, the steric bulk of the iodine can also influence the approach of the nucleophile, creating a delicate balance between electronic activation and steric hindrance. The position of electron-withdrawing groups ortho or para to the leaving group generally leads to faster reactions than when they are in the meta position.[1]

Caption: Influence of meta-iodine on SNAr.

A Strategic Tool in Drug Discovery

The introduction of a meta-iodo substituent can significantly impact a drug candidate's affinity and selectivity for its target receptor. This is due to a combination of factors:

-

Direct Steric Interactions: The bulky iodine atom can either create favorable van der Waals contacts within a hydrophobic pocket or introduce a steric clash that disfavors binding to off-target receptors.

-

Conformational Restriction: The steric hindrance of the iodine can lock the molecule into a specific conformation that is more or less favorable for binding.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the iodine can alter the pKa of nearby acidic or basic functional groups, which can be critical for salt bridge formation or proper ionization state for receptor binding.

A notable example is in the development of radioiodinated pharmaceuticals, where the position of the iodine atom is critical for metabolic stability and target recognition.[2] For instance, in the case of meta-iodobenzylguanidine (MIBG), a radiopharmaceutical used for imaging and therapy of neuroendocrine tumors, the meta position of the iodine is crucial for its biological activity.[3][4]

Part 4: A Practical Guide to Characterization

To effectively harness the properties of meta-iodine substitution, a robust experimental and computational toolkit is essential.

Experimental Protocol: Quantifying Electronic Effects via UV-Vis Spectrophotometry

The Hammett constant (σm) can be determined by measuring the pKa of a meta-iodinated benzoic acid and comparing it to that of unsubstituted benzoic acid. A common and accessible method for pKa determination is through UV-Vis spectrophotometry.[5][6][7]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of meta-iodobenzoic acid in a suitable solvent (e.g., a methanol-water mixture). Also, prepare a series of buffer solutions of known pH.

-

Spectrophotometric Measurements: For each buffer solution, add a small, constant aliquot of the meta-iodobenzoic acid stock solution. Record the UV-Vis spectrum (typically from 200-350 nm) for each sample.

-

Data Analysis: The protonated and deprotonated forms of benzoic acid have distinct UV-Vis spectra. By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be determined using the Henderson-Hasselbalch equation.

-

Calculation of σm: The Hammett constant is calculated using the formula: σm = pKa(unsubstituted benzoic acid) - pKa(meta-iodobenzoic acid).

Caption: Workflow for pKa determination.

Experimental Protocol: Visualizing 3D Structure with Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[8][9]

Step-by-Step Methodology:

-

Crystal Growth: The most critical and often challenging step is to grow a single crystal of the meta-iodinated compound of sufficient quality (typically 0.1-0.5 mm in size). Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.

-

Structural Analysis: The final refined structure provides a wealth of information, including the precise conformation of the molecule and any intermolecular interactions involving the iodine atom, such as halogen bonding.

Computational Protocol: In Silico Exploration

Computational chemistry provides powerful tools to predict and rationalize the steric and electronic effects of substituents.

Step-by-Step Workflow:

-

Structure Building: Construct the 3D structure of the meta-iodinated molecule using a molecular modeling software package.

-

Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set that can adequately describe iodine). This will yield the lowest energy conformation of the molecule.[11]

-

Property Calculation: From the optimized geometry, various properties can be calculated:

-

Steric Parameters: Steric parameters like the Taft Es and Charton ν can be calculated based on the geometry.

-

Electronic Parameters: The electrostatic potential can be mapped onto the electron density surface to visualize regions of positive and negative charge.[12][13] Atomic charges can also be calculated to quantify the inductive effect.

-

Part 5: The Synergy of Steric and Electronic Effects

The true power of meta-iodine substitution lies in the interplay between its steric and electronic properties. These effects can be either synergistic or antagonistic, depending on the specific molecular context.[14][15][16]

For example, in a drug-receptor interaction, the electron-withdrawing nature of the iodine might be crucial for a specific hydrogen bond, while its steric bulk simultaneously provides favorable hydrophobic contacts. Conversely, the steric hindrance of the iodine might force a molecule into a conformation where its electronically important functional groups are misaligned for optimal interaction with the receptor.

A key principle in leveraging these combined effects is that electronic effects are generally the primary determinant of reactivity and binding, with steric effects acting as a crucial secondary modulator.[1][17][18]

Conclusion: A Versatile Tool for the Molecular Architect

The meta-iodine substituent is far more than a simple placeholder for cross-coupling or a heavy atom for crystallography. It is a nuanced and powerful tool for the discerning chemist and drug designer. Its unique combination of a moderate, purely inductive electron-withdrawing effect from the meta position, coupled with significant and predictable steric bulk, allows for the fine-tuning of molecular properties with a degree of precision that is difficult to achieve with other substituents. By understanding the fundamental principles of its steric and electronic effects and employing the appropriate experimental and computational tools for their characterization, researchers can unlock the full potential of meta-iodine substitution in their pursuit of novel materials and therapeutics.

References

- Bryant, P. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

- Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.

- Pimlott, S. L., & Sutherland, A. (2011).

- Scribd. (n.d.). Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry.

- Zwier, T. P. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubMed. (n.d.). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding.

- MDPI. (2024, April 27). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies.

- Wikipedia. (n.d.).

- PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.

- (n.d.). Determination of crystal structure by single crystal X-ray diffraction.

- Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-W

- UC Santa Barbara. (n.d.).

- Institutional Repository. (n.d.).

- MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- Computational Systems Biology Group. (n.d.). Aromatic interactions at the ligand–protein interface: Implications for the development of docking scoring functions.

- PubMed Central. (n.d.). Iodine‐131‐meta‐iodobenzylguanidine therapy for patients with newly diagnosed high‐risk neuroblastoma.

- ResearchGate. (n.d.).

- Dalton Transactions (RSC Publishing). (n.d.).

- PubMed Central. (2025, February 20).

- ResearchGate. (n.d.). Scheme 1Synthesis of radioiodinated meta-iodobenzylguanidines | Download Scientific Diagram.

- Benchchem. (n.d.). Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry.

- ResearchGate. (n.d.). Steric, electronic and lipophilic parameters. | Download Scientific Diagram.

- Westbrook, B. (n.d.).

- University of Calgary. (n.d.). Ch12 : Substituent Effects.

- Dalton Transactions (RSC Publishing). (n.d.). Homoleptic quasilinear metal(i/ii)

- Dalal Institute. (n.d.).

- Drug Design Org. (n.d.). Case Studies in Analog Design.

- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10).

- PubMed Central. (n.d.).

- CY-507 : Instrumentation and Computer Applications Laboratory Computational Chemistry Experiments Course Manual School of Chemi. (n.d.).

- YouTube. (2021, February 26).

- Slideshare. (n.d.). Steric parameters taft's steric factor (es) | PPTX.

- The Royal Society of Chemistry. (2019, July 24). 8: Single-crystal X-ray Diffraction (Part 1).

- Unit 4: Free Energy Rel

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodine‐131‐meta‐iodobenzylguanidine therapy for patients with newly diagnosed high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. repository.ju.edu.et [repository.ju.edu.et]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 14. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Case Studies in Analog Design - Drug Design Org [drugdesign.org]

- 18. m.youtube.com [m.youtube.com]

Elucidating the In Vitro Metabolic Fate of 3-Iodo-D-phenylalanine

An In-depth Technical Guide for Researchers

Abstract

3-Iodo-D-phenylalanine is a synthetic, non-canonical amino acid characterized by two key structural features that dictate its potential metabolic fate: a D-chiral center at the alpha-carbon and an iodine atom on the phenyl ring. While its L-isomer has found applications in protein engineering and as a building block for peptide-based therapeutics[1][2], the metabolic profile of the D-isomer remains largely uncharacterized. Understanding the in vitro metabolism of this compound is a critical step in evaluating its potential utility, stability, and safety for any pharmaceutical or biotechnological application. This guide presents a scientifically grounded framework for investigating its metabolic pathways, detailing the theoretical basis for predicted biotransformations and providing robust, field-proven experimental protocols for their validation.

Introduction: The Scientific Imperative

The study of synthetic amino acids is a cornerstone of modern drug development and biochemical research.[1] The introduction of structural modifications, such as halogenation or altered stereochemistry, can profoundly impact a molecule's pharmacological properties. This compound presents a compelling case study. The iodine atom can serve as a heavy atom for X-ray crystallography[2], a precursor for radiolabeling in imaging studies[1], or a modulator of biological activity.[3] However, its D-configuration makes it resistant to standard peptide synthesis and protein incorporation machinery in vivo, and directs its metabolism away from typical L-amino acid pathways.

The primary objective of an in vitro metabolism study for this compound is to answer two fundamental questions:

-

Is the D-amino acid moiety recognized and processed by stereoselective enzymes?

-

Is the carbon-iodine bond stable, or is it subject to enzymatic cleavage?

The answers to these questions are essential for predicting the compound's pharmacokinetic profile, identifying potentially active or toxic metabolites, and guiding further development.

Postulated Metabolic Pathways

Based on the compound's structure, two primary metabolic pathways are postulated. The following sections describe the enzymatic logic for these predictions.

Pathway A: Oxidative Deamination via D-Amino Acid Oxidase (DAAO)

The most probable metabolic route for this compound is oxidative deamination catalyzed by D-amino acid oxidase (DAAO). DAAO is an FAD-containing flavoenzyme with absolute stereoselectivity for D-amino acids.[4] It is found in a wide range of species, including humans, and plays a key role in the metabolism and detoxification of D-amino acids.[5]

The reaction proceeds as follows:

-

Mechanism: DAAO oxidizes the D-amino acid to the corresponding α-imino acid, which is then non-enzymatically hydrolyzed to an α-keto acid (3-Iodo-phenylpyruvic acid), releasing ammonia (NH₃) and hydrogen peroxide (H₂O₂).[4][5]

-

Significance: This pathway represents a major clearance mechanism. The resulting α-keto acid is a key decision point, potentially entering other metabolic cycles or undergoing further transformation.

Caption: Postulated metabolism of this compound via DAAO.

Pathway B: Reductive Deiodination

The carbon-iodine bond on the aromatic ring may be a substrate for deiodinases. These enzymes, critical for regulating thyroid hormone activity, catalyze the removal of iodine from iodinated compounds.[6][7] While their primary substrates are iodothyronines, they can act on other iodinated molecules.

-

Mechanism: Iodothyronine deiodinases (Types I, II, or III) catalyze the reductive removal of iodine, which would convert this compound into D-phenylalanine.[8] This is a reductive process, requiring a cofactor such as a thiol.[7]

-

Significance: This pathway would fundamentally alter the compound's structure, removing the heavy atom and potentially changing its biological activity. The resulting D-phenylalanine would then be a substrate for DAAO.

Caption: Postulated metabolism via reductive deiodination.

In Vitro Experimental Systems: A Tiered Approach

To systematically investigate the metabolic fate of this compound, a tiered approach using various in vitro systems is recommended. Each system provides unique insights, moving from specific enzyme-driven reactions to more complex, multi-enzyme environments.[9]

| Experimental System | Primary Purpose | Enzymes Present | Rationale & Causality |

| Recombinant Enzymes | Definitive enzyme phenotyping. | Specific isolated enzyme (e.g., human DAAO). | To unambiguously confirm or refute the role of a specific enzyme (DAAO) in a clean system, free from confounding metabolic activities. This is a self-validating system for causality. |

| Human Liver S9 Fraction | Broad metabolic screening. | Cytosolic and microsomal enzymes (Phase I & II).[9] | The S9 fraction contains a wide array of metabolic enzymes, including DAAO and potentially deiodinases, making it the ideal starting point for initial metabolite discovery. |

| Human Liver Microsomes | Phase I metabolism focus. | Primarily Cytochrome P450s (CYPs) and FMOs. | While less likely to be the primary route for an amino acid, this system is used to rule out significant oxidative metabolism on the phenyl ring by CYPs. |

| Cryopreserved Hepatocytes | "Gold Standard" in vitro model. | Full complement of hepatic enzymes with intact cellular structures.[10] | Provides the most physiologically relevant in vitro environment, integrating uptake, metabolism, and efflux to give a comprehensive view of metabolic stability and pathways. |

Core Experimental Protocols

The following protocols provide a robust framework for execution. They are designed as self-validating systems with appropriate controls to ensure data integrity.

Protocol 1: Metabolic Stability & Metabolite ID in Human Liver S9

This experiment serves as the initial screen to determine the rate of metabolism and to identify the major metabolites.

Workflow Diagram:

Caption: Experimental workflow for metabolic stability in liver S9 fraction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

-

Prepare a cofactor solution (NADPH regenerating system).

-

Thaw pooled human liver S9 fraction on ice.

-

-

Incubation Setup (in triplicate):

-

For each time point, in a 1.5 mL microfuge tube, combine:

-

Potassium phosphate buffer.

-

Liver S9 fraction (final protein concentration of 1 mg/mL).

-

This compound (final concentration of 1-10 µM).

-

-

Include two critical control incubations:

-

Negative Control (- Cofactor): Replace cofactor solution with buffer to check for non-enzymatic degradation.

-

Negative Control (- S9): Replace S9 fraction with buffer to check for compound stability in the matrix.

-

-

-

Reaction:

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the cofactor solution. The T=0 sample is quenched immediately before adding cofactors.

-

Incubate at 37°C. At specified time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction.

-

-

Sample Quenching and Processing:

-

To terminate, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable molecule like 4-Iodo-D-phenylalanine).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

-

Protocol 2: Phenotyping with Recombinant Human DAAO

This experiment definitively confirms the role of DAAO.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Use a buffer optimal for DAAO activity (typically Tris or HEPES, pH 8.0-8.5).[11]

-

Prepare a stock solution of this compound.

-

Obtain high-purity recombinant human D-amino acid oxidase.

-

-

Incubation Setup:

-

Prepare reaction tubes containing buffer, recombinant DAAO, and the substrate (this compound).

-

Control: A parallel incubation without the enzyme is mandatory to ensure the reaction is enzyme-dependent.

-

-

Reaction and Analysis:

-

Incubate at 37°C for a fixed time (e.g., 30 minutes).

-

Quench the reaction and process the samples as described in Protocol 4.1.

-

Analyze for the disappearance of the parent compound and the appearance of the predicted α-keto acid metabolite (3-Iodo-phenylpyruvic acid) via LC-MS/MS.

-

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this study.[12]

-

Chromatography: A reverse-phase C18 column is suitable for separating the parent compound from its more polar metabolites. A gradient elution using water and acetonitrile (both with 0.1% formic acid) will provide good peak shape and resolution.

-

Mass Spectrometry:

-

Operate the mass spectrometer in both positive and negative ion modes to ensure detection of all potential metabolites.

-

Use full scan mode to search for the predicted masses of metabolites (e.g., 3-Iodo-phenylpyruvic acid [M-H]⁻ at m/z 290.96 and D-phenylalanine [M+H]⁺ at m/z 166.09).

-

Use product ion scanning (MS/MS) on the parent compound to determine its fragmentation pattern. This pattern can then be used to help confirm the identity of metabolites which should retain parts of the original structure.

-

Data Presentation and Interpretation

Quantitative Data Summary

Data from the stability assay should be summarized to calculate key parameters.

| Parameter | Calculation | Interpretation |

| % Remaining | (Peak Area at Tₓ / Peak Area at T₀) * 100 | Indicates the extent of metabolism over time. |

| Half-Life (t½) | 0.693 / k, where k is the slope of the ln(% remaining) vs. time plot. | The time required for 50% of the compound to be metabolized. A short half-life indicates rapid clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | (0.693 / t½) / (mg protein/mL) | An in vitro measure of the metabolic capacity of the system, normalized to protein concentration. |

Interpreting Results

-

If 3-Iodo-phenylpyruvic acid is detected in S9 and rDAAO systems: This provides strong evidence that Pathway A is a major metabolic route.

-

If D-phenylalanine is detected: This confirms that Pathway B (deiodination) is occurring. The rate of its formation relative to the keto-acid will indicate if it is a major or minor pathway.

-

If parent compound is stable in S9: This indicates that this compound is metabolically stable under these in vitro conditions, suggesting low clearance in vivo.

-

If novel metabolites are found: Their masses and fragmentation patterns must be analyzed to elucidate their structures, potentially revealing unexpected pathways like ring hydroxylation by CYPs (unlikely but possible).

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for elucidating the in vitro metabolism of this compound. By postulating the most likely metabolic pathways—oxidative deamination by DAAO and reductive deiodination—and providing detailed, controlled experimental protocols, researchers can systematically investigate the compound's fate. The successful execution of these studies will provide critical data on metabolic stability, clearance rates, and metabolite structures, which are indispensable for any further development of this and similar non-canonical amino acids in pharmaceutical and scientific research.

References

-

PubChem. (n.d.). 3-Iodo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.

-

Wikipedia. (n.d.). Picornain 3C. Retrieved from [Link]

-

Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Retrieved from [Link]

-

GCE4All Knowledge Base. (n.d.). 3-iodo-L-phenylalanine. Retrieved from [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

-

Sacchi, S., et al. (2017). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed Central. Retrieved from [Link]

-

Gereben, B., et al. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Karger Publishers. Retrieved from [Link]

-

ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic activities of d‐amino acid oxidase (DAAO) and l‐phenylalanine.... Retrieved from [Link]

-

ResearchGate. (2010). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine.... Retrieved from [Link]

-

MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

-

Wikipedia. (n.d.). D-amino acid oxidase. Retrieved from [Link]

-

Chow, E. C., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Retrieved from [Link]

-

MDPI. (2018). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals.... Retrieved from [Link]

-

NCBI Bookshelf. (2017). Metabolism of Thyroid Hormone. Retrieved from [Link]

-

Koyama, H. (1984). Oxidation and oxygenation of L-amino acids catalyzed by a L-phenylalanine oxidase... PubMed. Retrieved from [Link]

-

MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]

-

Gereben, B., et al. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Oncology and Metabolism. Retrieved from [Link]

-

Di Mambro, A., et al. (2025). Deiodinases' Inhibitors: A Double-Edged Sword. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]

- 4. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 6. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 8. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]